molecular formula C23H24ClN3O3 B6636052 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one

1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one

Cat. No. B6636052
M. Wt: 425.9 g/mol
InChI Key: VAIHPKLHKIFVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one, also known as BTCP, is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields.

Mechanism of Action

1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one acts as a dopamine reuptake inhibitor, which means that it blocks the transporters responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one are complex and depend on a range of factors, including dose, route of administration, and individual differences in metabolism. Some of the potential effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one include increased locomotor activity, enhanced reward sensitivity, and improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one in lab experiments is its high selectivity for the dopamine transporter, which allows for precise manipulation of the dopamine system. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one and to develop more precise methods for manipulating the dopamine system.
In conclusion, 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one is a synthetic compound with significant potential for scientific research applications. Its selective inhibition of the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological disorders, and its complex biochemical and physiological effects provide a rich area for further research. As our understanding of the dopamine system continues to evolve, 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one is likely to remain an important tool for exploring the complex interplay between neurotransmitters, behavior, and cognition.

Synthesis Methods

The synthesis of 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one involves the reaction of 1-benzyl-4-pyrrolidinone with 2-chlorobenzoyl chloride and piperazine in the presence of a base. The resulting compound is then purified through recrystallization. This process yields a white crystalline solid that is highly pure and stable.

Scientific Research Applications

1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one has shown promise in various scientific research applications. One area of interest is its potential use as a tool for studying the dopamine system in the brain. 1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one has been shown to selectively inhibit the reuptake of dopamine, making it a valuable tool for studying the role of dopamine in various neurological disorders.

properties

IUPAC Name

1-benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-20-9-5-4-8-19(20)23(30)26-12-10-25(11-13-26)22(29)18-14-21(28)27(16-18)15-17-6-2-1-3-7-17/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHPKLHKIFVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one

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